4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine is a complex organic compound with significant potential in biochemical research. Its molecular formula is and it has a molecular weight of approximately 399.9 g/mol. This compound is recognized for its role in various biochemical reactions and interactions with enzymes and proteins, which can influence metabolic pathways in microbial and cancer cells .
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound specifically falls under the category of pyrimidine-based thiazole compounds, which have been extensively studied in medicinal chemistry .
The synthesis of 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine can be achieved through several methods:
These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.
The molecular structure of 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine can be described using several structural representations:
InChI=1S/C18H14ClN5S2/c1-10-9-25-18(21-10)24-17-20-8-7-14(23-17)15-11(2)22-16(26-15)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,21,23,24)
CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=C(C=C4)Cl)C
These representations provide insight into the compound's connectivity and functional groups, essential for understanding its reactivity and biological interactions .
The chemical reactivity of 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amines includes:
Technical details regarding specific reaction conditions or mechanisms are often proprietary or found in specialized literature.
The mechanism of action of 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-y)pyrimidin 2-amines involves:
The compound exhibits typical physical properties associated with thiazole derivatives:
Key chemical properties include:
Relevant data regarding melting points or specific solubility parameters may be found in specialized chemical databases or literature .
4-[2-(4-chlorophenyl)-1,3-thiazol-5-y]-N-(4-methyl-1,3-thiazol -2-y)pyrimidin 2-amines have several scientific applications:
These applications underscore the importance of this compound in medicinal chemistry and biochemical research fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2